molecular formula C21H27N3O7S B1208201 Bacampicilina CAS No. 50972-17-3

Bacampicilina

Número de catálogo: B1208201
Número CAS: 50972-17-3
Peso molecular: 465.5 g/mol
Clave InChI: PFOLLRNADZZWEX-FFGRCDKISA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Bacampicilina: es un antibiótico semisintético de la penicilina que sirve como profármaco de la ampicilina. Está diseñado para mejorar la biodisponibilidad oral de la ampicilina, haciéndola más efectiva cuando se toma por vía oral. La this compound se hidroliza rápidamente en el cuerpo para liberar ampicilina, que luego ejerce sus efectos antibacterianos. Este compuesto se utiliza para tratar una variedad de infecciones bacterianas, incluidas las infecciones del tracto respiratorio, las infecciones del tracto urinario y las infecciones de la piel .

Aplicaciones Científicas De Investigación

Pharmacological Properties

Bacampicillin is rapidly hydrolyzed to ampicillin in vivo, allowing it to exert bactericidal effects through the inhibition of cell wall synthesis in susceptible bacteria. It is effective against a range of Gram-positive and Gram-negative organisms, including:

  • Gram-positive bacteria : Streptococcus species (including S. pneumoniae and S. faecalis), non-penicillinase-producing staphylococci.
  • Gram-negative bacteria : Haemophilus influenzae, Escherichia coli, Neisseria gonorrhoeae, Proteus mirabilis, Salmonella, and Shigella .

Clinical Applications

Bacampicillin has been employed in the treatment of various infections, demonstrating effectiveness comparable to that of ampicillin and amoxicillin. Its applications include:

  • Upper Respiratory Tract Infections : Effective in treating conditions such as pneumonia, sinusitis, and otitis media.
  • Lower Respiratory Tract Infections : Used for bacterial pneumonia and acute exacerbations of chronic bronchitis.
  • Skin and Soft Tissue Infections : Treats infections caused by susceptible strains.
  • Urinary Tract Infections : Effective against uncomplicated urinary tract infections.
  • Acute Gonococcal Urethritis : Demonstrated efficacy in treating this condition .

Comparative Efficacy Studies

Numerous studies have compared bacampicillin with other antibiotics, particularly ampicillin and amoxicillin. Key findings include:

  • A study involving 66 hospitalized patients with acute peritonsillitis found that bacampicillin resulted in significantly higher peak serum levels compared to an equimolar dose of ampicillin, with a linear dose-response relationship observed .
  • In a controlled trial comparing bacampicillin and amoxicillin for lower respiratory tract infections, both antibiotics showed similar clinical outcomes; however, bacampicillin was associated with fewer gastrointestinal side effects .

Pharmacokinetics

Bacampicillin's pharmacokinetic profile is characterized by:

  • Absorption : Enhanced absorption from the gastrointestinal tract leads to higher blood concentrations compared to equimolar doses of ampicillin.
  • Dosage Regimen : Twice-daily dosing has been shown to be effective, simplifying the treatment regimen compared to four-times-daily dosing required for ampicillin .

Gastrointestinal Tolerability

One significant advantage of bacampicillin over traditional penicillins is its gastrointestinal tolerability. Studies indicate that it results in fewer gastrointestinal side effects, particularly diarrhea, making it a preferable option for patients sensitive to these adverse effects .

Mecanismo De Acción

La bacampicilina ejerce sus efectos al hidrolizarse en el cuerpo para liberar ampicilina. La ampicilina luego inhibe la síntesis de la pared celular bacteriana uniéndose a las proteínas de unión a la penicilina (PBP). Esta unión interfiere con la unión cruzada de las cadenas de peptidoglicano, que son esenciales para la integridad de la pared celular bacteriana. Como resultado, la pared celular bacteriana se debilita, lo que lleva a la lisis y la muerte celular .

Análisis Bioquímico

Biochemical Properties

Bacampicillin plays a crucial role in biochemical reactions by inhibiting the synthesis of bacterial cell walls. It is microbiologically inactive until it is hydrolyzed to ampicillin by esterases present in the intestinal wall. Ampicillin then exerts its bactericidal action by binding to penicillin-binding proteins (PBPs) and inhibiting the biosynthesis of cell wall mucopeptides . This interaction disrupts the integrity of the bacterial cell wall, leading to cell lysis and death.

Cellular Effects

Bacampicillin, once converted to ampicillin, affects various types of cells and cellular processes. It primarily targets bacterial cells, inhibiting their growth and proliferation. The compound interferes with cell signaling pathways and gene expression related to cell wall synthesis. By inhibiting PBPs, bacampicillin disrupts the normal function of bacterial cells, leading to their death . It does not significantly affect human cells, as human cells lack the PBPs targeted by ampicillin.

Molecular Mechanism

The molecular mechanism of bacampicillin involves its conversion to ampicillin, which then binds to PBPs on the bacterial cell wall. This binding inhibits the transpeptidation step of peptidoglycan synthesis, preventing the formation of cross-links in the bacterial cell wall. As a result, the cell wall becomes weak and unable to withstand osmotic pressure, leading to cell lysis . Bacampicillin’s action is bactericidal, meaning it kills bacteria rather than merely inhibiting their growth.

Temporal Effects in Laboratory Settings

In laboratory settings, bacampicillin shows rapid absorption and conversion to ampicillin, with peak serum levels occurring within 45 minutes to 1 hour after administration . The pharmacokinetics of bacampicillin and ampicillin are virtually identical in the period 2.5 to 8 hours after ingestion . Bacampicillin is stable at gastric pH but is rapidly hydrolyzed to ampicillin in the presence of biological fluids . Long-term effects on cellular function have not been extensively studied, but the rapid conversion to ampicillin suggests that its effects are primarily short-term.

Dosage Effects in Animal Models

In animal models, the effects of bacampicillin vary with dosage. Higher doses result in higher serum concentrations of ampicillin, leading to more effective bacterial eradication . Excessive doses can lead to toxic effects, such as nephrotoxicity and gastrointestinal discomfort . The therapeutic window for bacampicillin is relatively wide, but careful dosing is necessary to avoid adverse effects.

Metabolic Pathways

Bacampicillin is rapidly hydrolyzed to ampicillin by nonspecific esterases present in the intestinal wall and serum . Ampicillin is then metabolized and excreted primarily through the kidneys. The metabolic pathway involves the conversion of bacampicillin to ampicillin, which is then further metabolized to inactive metabolites and excreted in the urine .

Transport and Distribution

Bacampicillin is absorbed more rapidly than ampicillin, with peak absorption occurring within 45 minutes to 1 hour after administration . It is distributed widely in the body, with higher concentrations found in tissues such as the kidney, liver, and spleen . Bacampicillin is also found in bodily secretions such as saliva, tears, and bronchial secretions . The compound is transported in the bloodstream and rapidly converted to ampicillin, which is then distributed to various tissues.

Subcellular Localization

Bacampicillin is rapidly hydrolyzed to ampicillin in the presence of biological fluids, and no unchanged bacampicillin is detected in the blood after oral administration . Ampicillin is distributed to various subcellular compartments, including the cytoplasm and cell wall of bacterial cells. The targeting of PBPs ensures that ampicillin exerts its bactericidal effects at the site of cell wall synthesis .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La bacampicilina se sintetiza mediante la esterificación de la ampicilina. El proceso implica la reacción de la ampicilina con cloroformiato de etilo y acetaldehído para formar el éster de carbonato mixto. Este intermedio se reduce luego utilizando hidrógeno y un catalizador adecuado para producir this compound .

Métodos de producción industrial: En entornos industriales, la producción de this compound implica procesos de esterificación y reducción a gran escala. Las condiciones de reacción se controlan cuidadosamente para garantizar un alto rendimiento y pureza del producto final. El uso de técnicas avanzadas de purificación, como la cristalización y la cromatografía, es común para lograr la calidad deseada .

Análisis De Reacciones Químicas

Tipos de reacciones: La bacampicilina experimenta varios tipos de reacciones químicas, incluida la hidrólisis, la oxidación y la sustitución.

Reactivos y condiciones comunes:

Principales productos formados:

Comparación Con Compuestos Similares

Compuestos similares:

Singularidad: La singularidad de la this compound radica en su mejor biodisponibilidad oral en comparación con la ampicilina. Esto la hace más efectiva para la administración oral, proporcionando mejores resultados terapéuticos para los pacientes .

Actividad Biológica

Bacampicillin is a semisynthetic prodrug of ampicillin, primarily utilized for its bactericidal properties against a variety of bacterial infections. This article delves into the biological activity of bacampicillin, examining its pharmacokinetics, mechanism of action, efficacy against different bacterial strains, and relevant clinical studies.

Overview of Bacampicillin

Bacampicillin is classified as an aminopenicillin and is designed to enhance the oral bioavailability of ampicillin. Upon administration, bacampicillin is rapidly hydrolyzed in the gastrointestinal tract to yield ampicillin, which is the active form exerting the therapeutic effects. Its structure and pharmacological characteristics position it as a valuable option in treating infections caused by susceptible bacteria.

The primary mechanism through which bacampicillin exerts its antibacterial effects involves the inhibition of bacterial cell wall synthesis. This occurs via:

  • Binding to Penicillin-Binding Proteins (PBPs) : Bacampicillin binds to PBPs, which are essential for the cross-linking of peptidoglycan layers in bacterial cell walls. This binding disrupts cell wall integrity, leading to cell lysis and death.
  • Bactericidal Activity : The drug exhibits time-dependent killing characteristics, meaning its efficacy increases with prolonged exposure to the bacteria.

Pharmacokinetics

Bacampicillin demonstrates superior pharmacokinetic properties compared to traditional ampicillin:

  • Bioavailability : Approximately 98% following oral administration .
  • Absorption : Rapidly absorbed and converted to ampicillin in the intestinal wall .
  • Protein Binding : 17-20% bound to plasma proteins .
  • Excretion : Primarily eliminated through renal pathways (73%) .

Table 1: Pharmacokinetic Parameters of Bacampicillin

ParameterValue
Oral Bioavailability98%
Peak Serum Concentration8.3 μg/ml
Protein Binding17-20%
Renal Excretion73%

Efficacy Against Bacterial Strains

Bacampicillin has demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria. The following organisms are particularly susceptible:

  • Gram-positive bacteria :
    • Streptococcus spp.
    • Enterococcus spp.
    • Listeria monocytogenes
  • Gram-negative bacteria :
    • Haemophilus influenzae
    • Escherichia coli
    • Proteus mirabilis
    • Salmonella spp.
    • Shigella spp.

This broad spectrum of activity makes bacampicillin a suitable choice for treating various infections, including respiratory tract infections and skin infections.

Clinical Studies and Case Reports

Several studies have assessed the clinical efficacy of bacampicillin:

  • Pharmacological Study in Acute Peritonsillitis :
    A study compared bacampicillin with other antibiotics in treating acute peritonsillitis. Results indicated that bacampicillin provided effective relief from symptoms and reduced bacterial load .
  • Randomized Cross-Over Study :
    In a study involving healthy volunteers, bacampicillin was found to have a higher peak serum concentration and more uniform absorption compared to ampicillin and pivampicillin. This suggests that bacampicillin may be more effective in achieving therapeutic levels quickly .
  • Use in Dental Infections :
    A case study highlighted the successful use of bacampicillin in managing acute apical periodontitis, demonstrating its effectiveness in oral infections .

Adverse Effects

While generally well-tolerated, bacampicillin can cause side effects similar to other penicillins, including:

  • Hematologic reactions: anemia, thrombocytopenia
  • Neurological effects: seizures (rare)
  • Renal toxicity in susceptible individuals .

Propiedades

IUPAC Name

1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O7S/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25)/t11?,13-,14-,15+,18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFOLLRNADZZWEX-FFGRCDKISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=CC=C3)N)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

37661-08-8 (mono-hydrochloride)
Record name Bacampicillin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050972173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2048030
Record name Bacampicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

465.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Bacampicillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015540
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.23e-01 g/L
Record name Bacampicillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015540
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

During absorption from the gastrointestinal tract, bacampicillin is hydrolyzed by esterases present in the intestinal wall. It is microbiologically active as ampicillin, and exerts a bactericidal action through the inhibition of the biosynthesis of cell wall mucopeptides.
Record name Bacampicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01602
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

50972-17-3
Record name Bacampicillin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50972-17-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bacampicillin [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050972173
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bacampicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01602
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Bacampicillin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2048030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BACAMPICILLIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GM2J22278
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Bacampicillin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015540
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

171-176
Record name Bacampicillin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01602
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bacampicillin
Reactant of Route 2
Bacampicillin
Reactant of Route 3
Reactant of Route 3
Bacampicillin
Reactant of Route 4
Bacampicillin
Reactant of Route 5
Reactant of Route 5
Bacampicillin
Reactant of Route 6
Bacampicillin

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.